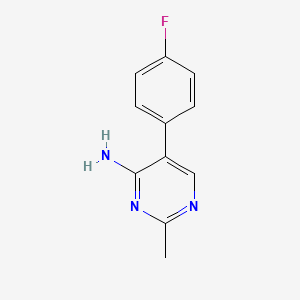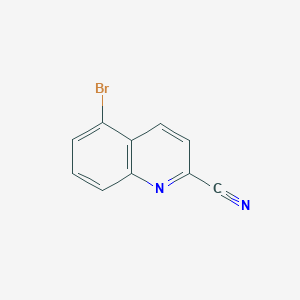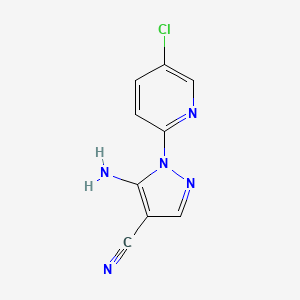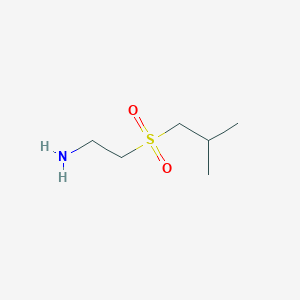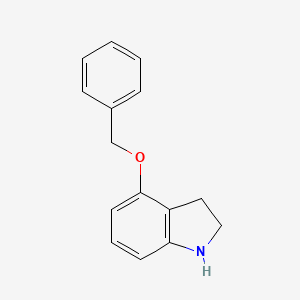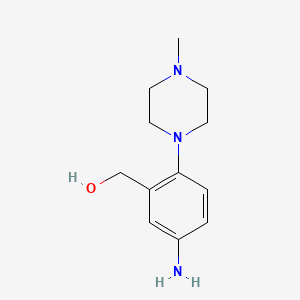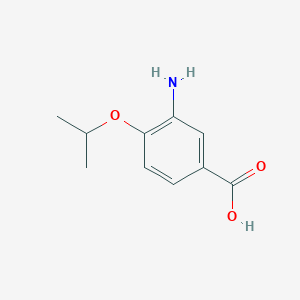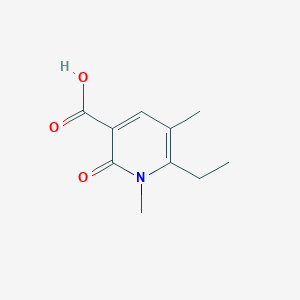
4-Bromo-7-chloro-2,8-dimethylquinoline
説明
4-Bromo-7-chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H9BrClN . It has a molecular weight of 270.55 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCc1cc(Cl)c2ccc(Br)c(C)c2n1 . This string represents the structure of the molecule in a linear format, where “C” represents carbon atoms, “c” represents aromatic carbon atoms, “1” and “2” represent ring closures, “Br” represents a bromine atom, “Cl” represents a chlorine atom, and “n” represents a nitrogen atom. Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.科学的研究の応用
Photolabile Protecting Groups
A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ demonstrated greater single-photon quantum efficiency than other esters and had sufficient sensitivity to multiphoton-induced photolysis for use in vivo. Its properties, including increased solubility and low fluorescence, make it useful as a caging group for biological messengers, illustrating a significant application in controlled release mechanisms in biological systems (Fedoryak & Dore, 2002).
Antitumor Activity
Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including derivatives structurally related to 4-Bromo-7-chloro-2,8-dimethylquinoline, as potential antitumor agents. These compounds, synthesized through diazotization and coupling processes, showed significant antitumor activity against murine leukemias. Their research highlights the potential use of halogen-substituted quinolines in developing new anticancer drugs (Lin & Loo, 1978).
Tyrosine Kinase Inhibition
Bridges et al. (1996) explored the structure-activity relationships for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. Their work demonstrates the importance of halogen substitution in modulating the activity of quinoline derivatives against tyrosine kinases, indicating applications in targeted cancer therapies (Bridges et al., 1996).
Corrosion Inhibition
Rbaa et al. (2018) synthesized novel 8-hydroxyquinoline derivatives for corrosion inhibition on mild steel in an acidic environment, showcasing the potential application of quinoline derivatives in protecting metals from corrosion. Their research provides insights into the use of these compounds in industrial applications where corrosion resistance is crucial (Rbaa et al., 2018).
Fluorescence and Biological Studies
Guggilapu et al. (2016) developed an efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using MoO2Cl2. Their work not only demonstrates the versatility of quinoline derivatives in synthetic organic chemistry but also highlights their potential applications in developing fluorescent materials and studying biological systems (Guggilapu et al., 2016).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 - P305 + P351 + P338 . This indicates that it is toxic if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life .
特性
IUPAC Name |
4-bromo-7-chloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAGISRCZQTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653718 | |
| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-69-4 | |
| Record name | Quinoline, 4-bromo-7-chloro-2,8-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


